![molecular formula C22H46N6O10 B12786194 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol CAS No. 68092-64-8](/img/structure/B12786194.png)
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol: is a complex organic compound with significant applications in various fields. The compound is characterized by its triazine core and multiple methoxymethyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic or basic conditions. The process includes multiple steps of methylation and etherification to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of methoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, the compound is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and stability of polymers.
Biology
In biological research, it serves as a reagent for the modification of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine
Industry
In the industrial sector, it is used in the production of coatings, adhesives, and resins, providing enhanced durability and resistance to environmental factors.
作用機序
The mechanism of action of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its ability to form stable covalent bonds with various substrates. The methoxymethyl groups facilitate interactions with nucleophiles, leading to the formation of cross-linked networks. These interactions are crucial in its applications as a cross-linking agent and in drug delivery systems.
類似化合物との比較
Similar Compounds
- Hexamethoxymethylmelamine
- 2,4,6-tris(bis(methoxymethyl)amino)-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine exhibits superior cross-linking capabilities and stability. Its unique structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
68092-64-8 |
|---|---|
分子式 |
C22H46N6O10 |
分子量 |
554.6 g/mol |
IUPAC名 |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H30N6O6.C7H16O4/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-9-4-5-11-7-6-10-3-2-8/h7-12H2,1-6H3;8H,2-7H2,1H3 |
InChIキー |
SRDJZOPOOIULOW-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCO.COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
関連するCAS |
68092-64-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


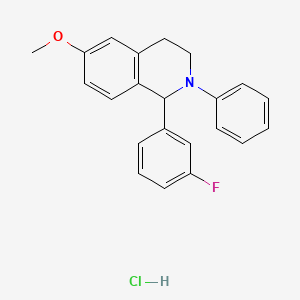
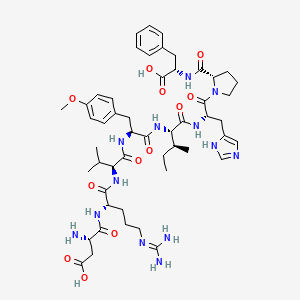
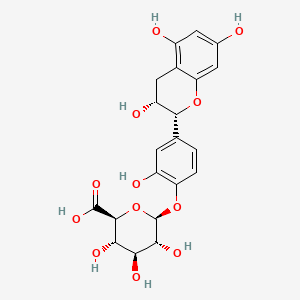
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)
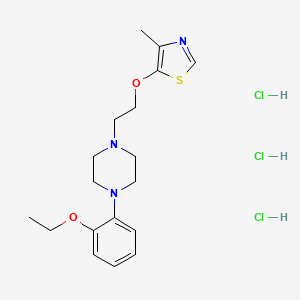
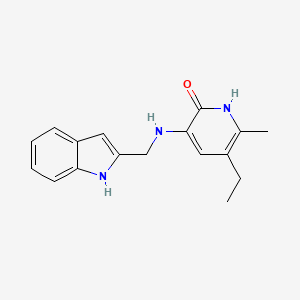

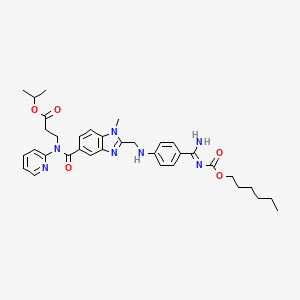

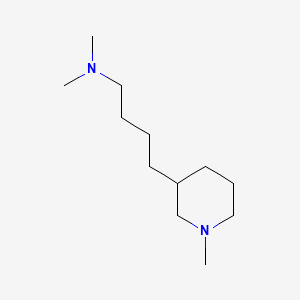

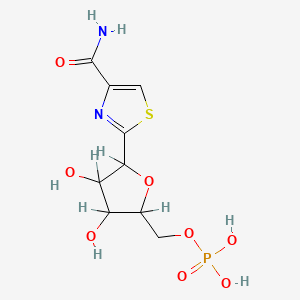
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
